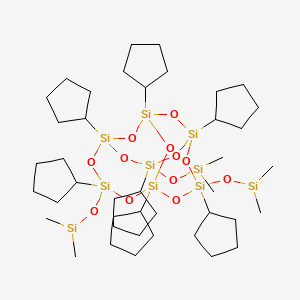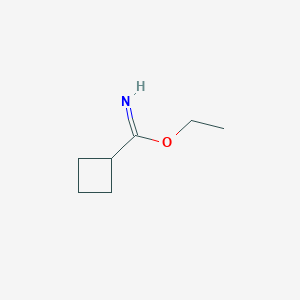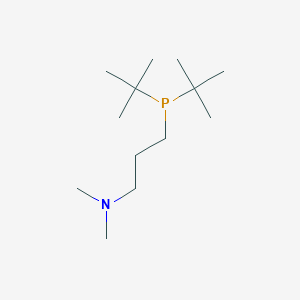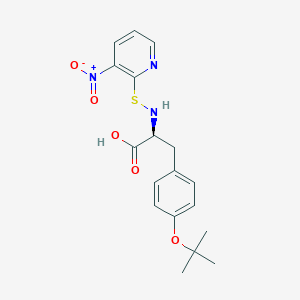
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
Descripción general
Descripción
“N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine” is a complex organic compound. The 3-nitro-2-pyridinesulfenyl (Npys) group is useful as a protecting-activating group for cysteine, particularly in the synthesis of cyclic and unsymmetrical disulfides .
Synthesis Analysis
The Npys group was widely used as a protecting group for the amines, alcohols, and thiols . It has been employed as the starting material for the synthesis of N-, O-, and S-Npys-protected amino acid .Chemical Reactions Analysis
The Npys group protects thiols and acts as an activator for disulfide bond formation, thereby facilitating thiol/disulfide exchange to the corresponding disulfides .Aplicaciones Científicas De Investigación
Nitrotyrosine as a Biomarker of Reactive Nitrogen Species (RNS) Exposure Nitrotyrosine formation results from the reaction of tyrosine residues with peroxynitrite, a reactive nitrogen species. This process serves as a marker for the presence and activity of RNS in biological systems, offering a window into physiological and pathological processes driven by oxidative stress. The detection and quantification of nitrotyrosine, through various analytical techniques, illuminate its role in signaling pathways and cellular functions, potentially affecting health and disease states Herce-Pagliai, Kotecha, & Shuker, 1998.
Mechanisms of Protein Tyrosine Nitration Understanding the mechanisms underlying protein tyrosine nitration in hydrophilic and hydrophobic environments is crucial. It involves complex interactions between nitrogen oxides and tyrosine-containing proteins, significantly influenced by the cellular context, including the presence of reducing agents and the involvement of metal-catalyzed processes. These insights into the mechanistic aspects of nitration pave the way for discerning its biological consequences and therapeutic potential Bartesaghi et al., 2006.
Protein Modification and Disease Implications The modification of proteins, particularly through nitration, has profound implications for their structure and function, influencing various disease processes. Studies highlight the potential of targeting these modifications in disease amelioration, especially in conditions characterized by oxidative stress and inflammation. This area of research is instrumental in identifying novel therapeutic targets and developing strategies to mitigate disease progression Yamakura & Ikeda, 2006.
Nitroproteomics in Disease Research Nitroproteomics, the study of nitrotyrosine-containing proteins, offers a comprehensive approach to understanding the role of protein nitration in health and disease. By identifying and characterizing nitrated proteins, researchers can elucidate the molecular mechanisms underlying disease pathogenesis and identify potential biomarkers for early detection, prognosis, and therapeutic intervention. This field holds promise for uncovering the intricacies of diseases such as cancer, neurodegeneration, and metabolic disorders Zhan, Wang, & Desiderio, 2013.
Propiedades
IUPAC Name |
(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-18(2,3)26-13-8-6-12(7-9-13)11-14(17(22)23)20-27-16-15(21(24)25)5-4-10-19-16/h4-10,14,20H,11H2,1-3H3,(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMLYWDPCJWGPQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NSC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703733 | |
| Record name | O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine | |
CAS RN |
76863-84-8 | |
| Record name | O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



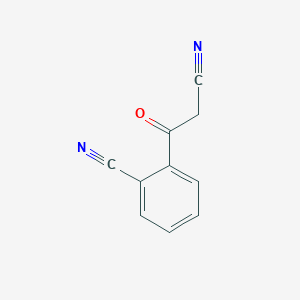

![5-Methyl-2-(methylsulfonyl)-7-phenylimidazo[5,1-F][1,2,4]triazine](/img/structure/B1504979.png)


